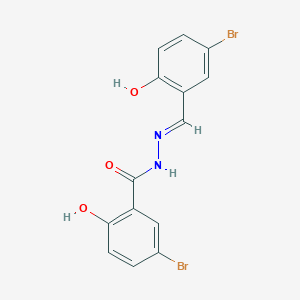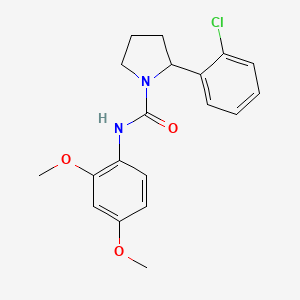![molecular formula C17H27N3O4 B6010750 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6010750.png)
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and methyl groups, as well as a cyclohexyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid derivatives with cyclohexanone derivatives under basic conditions. The reaction proceeds efficiently in aqueous media, often involving diethyl amine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrimidine compounds. These products can be further utilized in various applications, enhancing the compound’s versatility.
Scientific Research Applications
6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Its chemical stability and reactivity make it valuable in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1,3,6-trimethyluracil: Shares a similar pyrimidine core but differs in the substitution pattern.
6-Hydroxy-4’,5,7-trimethoxyflavone: Contains a flavone structure with hydroxy and methoxy groups.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A vitamin E derivative with antioxidant properties.
Uniqueness
What sets 6-Hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione apart is its unique combination of a pyrimidine ring and a cyclohexyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-16(2)6-11(21)7-17(3,9-16)10-18-8-12-13(22)19(4)15(24)20(5)14(12)23/h8,11,21-22H,6-7,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNWUNFKLEWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=CC2=C(N(C(=O)N(C2=O)C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6010670.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-2-fluorobenzamide](/img/structure/B6010672.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![methyl 5-(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6010692.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![N-(1-ADAMANTYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B6010705.png)
![ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)


![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE](/img/structure/B6010756.png)
